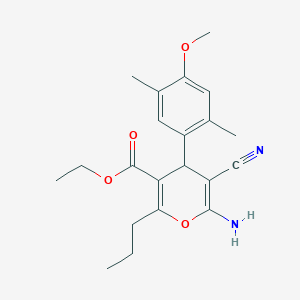
1-(4-butoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-butoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione, also known as BMPPD, is a chemical compound that has been studied for its potential applications in scientific research. It belongs to the class of pyrrolidinediones and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 1-(4-butoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione is not fully understood. However, it has been suggested that it acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that are responsible for pain and inflammation. By inhibiting COX-2, 1-(4-butoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
1-(4-butoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to have anxiolytic and anticonvulsant effects. However, more research is needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-butoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It has also been shown to have low toxicity in animal studies. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.
Orientations Futures
There are several future directions for the study of 1-(4-butoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione. One direction is to further investigate its mechanism of action and its potential use in the treatment of pain and inflammation-related disorders. Another direction is to study its potential use in the treatment of epilepsy and anxiety disorders. Additionally, more research is needed to fully understand its biochemical and physiological effects and to determine its potential side effects.
Méthodes De Synthèse
The synthesis of 1-(4-butoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione involves the reaction of 4-butoxyphenylacetic acid with thionyl chloride to form 4-butoxyphenylacetyl chloride. This is then reacted with morpholine to form 4-butoxyphenylacetyl morpholine. Finally, the reaction of this compound with succinic anhydride leads to the formation of 1-(4-butoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione.
Applications De Recherche Scientifique
1-(4-butoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has been studied for its potential applications in various scientific research fields. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. It has also been studied for its potential use in the treatment of epilepsy and anxiety disorders.
Propriétés
IUPAC Name |
1-(4-butoxyphenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-2-3-10-24-15-6-4-14(5-7-15)20-17(21)13-16(18(20)22)19-8-11-23-12-9-19/h4-7,16H,2-3,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMUKJQZCJXOPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butoxyphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-ethoxyphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B5156693.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5156704.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B5156733.png)
![2-methoxy-5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B5156742.png)

![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156756.png)


![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}pentanamide](/img/structure/B5156772.png)
![3'-tert-butyl 5'-methyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5156775.png)
